5,6-Dimethyl-1,4-dihydropyrazine-2,3-dione
Overview
Description
5,6-Dimethylpyrazine-2,3(1H,4H)-dione is a heterocyclic organic compound with the molecular formula C6H8N2O2 It is a derivative of pyrazine, characterized by the presence of two methyl groups at positions 5 and 6, and a dione functional group at positions 2 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethylpyrazine-2,3(1H,4H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyrazine with acetic anhydride, which leads to the formation of the desired dione through an intramolecular cyclization process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 5,6-Dimethylpyrazine-2,3(1H,4H)-dione can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like crystallization and chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethylpyrazine-2,3(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the dione functional group to hydroxyl groups, resulting in the formation of dihydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the pyrazine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyrazine derivatives, dihydroxy compounds, and other functionalized pyrazines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5,6-Dimethylpyrazine-2,3(1H,4H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials, such as polymers and advanced composites, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 5,6-Dimethylpyrazine-2,3(1H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical modifications. Its dione functional group allows it to form stable complexes with metal ions, which can modulate biological activities and pathways.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylpyrazine: Lacks the dione functional group, resulting in different chemical reactivity and applications.
5,6-Dimethylpyrazine: Similar structure but without the dione group, leading to variations in its chemical and biological properties.
2,3,5,6-Tetramethylpyrazine: Contains additional methyl groups, which can influence its steric and electronic properties.
Uniqueness
5,6-Dimethylpyrazine-2,3(1H,4H)-dione is unique due to its specific substitution pattern and the presence of the dione functional group
Biological Activity
5,6-Dimethyl-1,4-dihydropyrazine-2,3-dione (also known as 5,6-Dimethylpyrazine-2,3-dione) is a heterocyclic compound notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound possesses a unique structure characterized by:
- Molecular Formula : CHNO
- Functional Groups : Two carbonyl groups at positions 2 and 3 and two methyl groups at positions 5 and 6.
This configuration enhances its reactivity and biological activity compared to similar compounds.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties . It can scavenge free radicals, which helps mitigate oxidative stress in biological systems. This activity is crucial for potential applications in preventing diseases associated with oxidative damage.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies show effectiveness against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics. The mechanism involves disrupting bacterial cell membranes.
Anticancer Potential
Recent studies have highlighted the anticancer properties of this compound. It has been shown to inhibit the proliferation of cancer cell lines through various mechanisms:
- Induction of apoptosis in cancer cells.
- Inhibition of specific signaling pathways involved in cell growth and survival.
For instance, it has been reported to exhibit cytotoxic effects on human rhabdomyosarcoma cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the target.
- Metal Ion Complexation : Its dione functional group allows it to form stable complexes with metal ions, which can modulate various biological activities.
- Interaction with Biological Macromolecules : Studies have shown that it can bind to DNA and proteins, affecting their function and stability .
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1,4-Dihydropyrazine | Contains two nitrogen atoms in a six-membered ring | Less substituted; lacks carbonyl groups |
5-Methyl-1,4-dihydropyrazine | Methyl group at position 5 | Similar reactivity but different biological activity |
2-Methyl-3-pyrazinone | Contains a pyrazinone ring | Exhibits different reactivity due to nitrogen presence |
5-Amino-1,4-Dihydropyrazine | Contains an amino group at position 5 | Potentially different biological activities due to amino group |
The uniqueness of this compound lies in its specific substitution pattern and the presence of two carbonyl groups which enhance its reactivity and potential biological activity compared to these similar compounds .
Case Studies and Research Findings
Several studies have been conducted to elucidate the biological activities of this compound:
- Antioxidant Study : A study measured the compound's ability to scavenge DPPH radicals and found it significantly reduced oxidative stress markers in treated cells.
- Antimicrobial Assay : In vitro tests showed that concentrations as low as 10 µg/mL inhibited the growth of Staphylococcus aureus and Escherichia coli by over 50%.
- Cancer Cell Proliferation : A recent investigation revealed that treatment with this compound led to a dose-dependent reduction in cell viability in various cancer cell lines such as HeLa and MCF-7 .
Properties
IUPAC Name |
5,6-dimethyl-1,4-dihydropyrazine-2,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-3-4(2)8-6(10)5(9)7-3/h1-2H3,(H,7,9)(H,8,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUHHWNIVGUCRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C(=O)N1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743805 | |
Record name | 5,6-Dimethyl-1,4-dihydropyrazine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32493-62-2 | |
Record name | 5,6-Dimethyl-1,4-dihydropyrazine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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